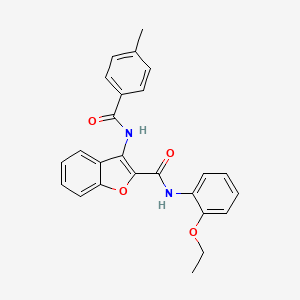

N-(2-ethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide

Beschreibung

N-(2-ethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 2-ethoxyphenyl group at the carboxamide position and a 4-methylbenzamido substituent at the benzofuran-3-position. The ethoxy group may enhance lipophilicity, while the 4-methylbenzamido moiety could contribute to metabolic stability .

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4/c1-3-30-21-11-7-5-9-19(21)26-25(29)23-22(18-8-4-6-10-20(18)31-23)27-24(28)17-14-12-16(2)13-15-17/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNFYNGFPIACIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-ethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran derivatives class. This compound has garnered attention in recent years due to its potential biological activities, including neuroprotective, antioxidant, and hypolipidemic effects. This article explores the biological activity of this compound, summarizing key research findings and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(2-ethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide can be represented as follows:

- IUPAC Name : N-(2-ethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide

- Molecular Formula : C_{20}H_{22}N_{2}O_{3}

- CAS Number : [insert CAS number if available]

Neuroprotective Effects

Research has indicated that benzofuran derivatives exhibit neuroprotective properties. A study involving various benzofuran-2-carboxamide derivatives demonstrated that certain compounds could protect against NMDA-induced excitotoxicity in rat cortical neurons. Specifically, compounds with methyl and hydroxyl substitutions showed significant neuroprotective effects comparable to known NMDA antagonists like memantine .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

| Compound | Concentration (μM) | Neuroprotective Effect |

|---|---|---|

| 1f | 30 | Comparable to memantine |

| 1j | 100 | Significant |

| 1j | 300 | Moderate |

Antioxidant Activity

The antioxidant capabilities of N-(2-ethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide have also been explored. In vitro assays indicated that this compound can scavenge free radicals and inhibit lipid peroxidation, suggesting its potential as an effective antioxidant agent. The structure-activity relationship indicates that specific substituents on the benzofuran core enhance these properties .

Hypolipidemic Activity

Another area of interest is the hypolipidemic activity of benzofuran derivatives. A study on Triton WR-1339-induced hyperlipidemic rats found that certain compounds significantly reduced plasma triglycerides and total cholesterol levels. This suggests a potential therapeutic role for these compounds in managing hyperlipidemia and related cardiovascular diseases .

Table 2: Hypolipidemic Effects of Benzofuran Derivatives

| Compound | Dose (mg/kg) | Plasma TG Reduction (%) | HDL-C Increase (%) |

|---|---|---|---|

| Compound 4 | 15 | Significant | Significant |

| Compound 5 | 15 | Significant | Significant |

| Bezafibrate | 15 | Significant | Significant |

The biological activity of N-(2-ethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide is likely mediated through its interactions with specific molecular targets, including enzymes and receptors involved in neuronal signaling and lipid metabolism. The compound's structural features facilitate binding to these targets, leading to modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and observed properties:

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2-ethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide?

Answer: Synthesis typically involves multi-step routes, including:

- Benzofuran-2-carboxylic acid preparation : Base-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

- C-H arylation : Palladium-catalyzed coupling to introduce the 4-methylbenzamido group at the 3-position of the benzofuran core .

- Transamidation : Reaction of intermediates with 2-ethoxyaniline under reflux in anhydrous DMF, monitored by TLC for completion (~48 hours).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve ≥95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

- NMR spectroscopy : and NMR (DMSO-) to confirm substituent positions and amide bond formation (e.g., δ ~8.5 ppm for CONH protons) .

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to verify purity (>98%) and detect trace byproducts .

- Elemental analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

Answer:

- Antiviral assays : Plaque reduction neutralization tests (PRNT) against orthopoxviruses (e.g., VACV, MPXV) to assess EC values .

- Enzyme inhibition : Fluorescence-based assays targeting viral DNA polymerase (e.g., monitoring dNTP incorporation inhibition) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to MPXV DNA polymerase (PDB: 6T7U), focusing on interactions with catalytic residues (e.g., Asp413, Lys419). Use grid boxes centered on the active site (20 ų) .

- Molecular dynamics (GROMACS) : 100 ns simulations in explicit solvent to assess binding stability (RMSD <2 Å) and hydrogen bond persistence (>50% simulation time) .

- Free energy calculations (MM/PBSA) : Quantify binding affinities (ΔG) and compare with experimental IC data .

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

Answer:

- Validate docking poses : Compare with crystallographic data (if available) or perform ensemble docking using multiple protein conformations .

- Experimental counter-screening : Test against off-target kinases (e.g., JAK2, EGFR) to rule out non-specific effects.

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., ethoxy→methoxy) to refine pharmacophore models .

Q. What strategies optimize pharmacokinetic properties while maintaining efficacy?

Answer:

- LogP optimization : Introduce polar groups (e.g., hydroxyl, morpholine) to reduce hydrophobicity (target LogP ~3.5) while retaining membrane permeability .

- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., ethoxy group O-dealkylation) and block via fluorination .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction; aim for >10% to ensure sufficient free drug concentration .

Q. How to design structural analogs for SAR studies?

Answer:

- Core modifications : Replace benzofuran with indole or thiophene rings to assess heterocycle impact on binding .

- Substituent variation : Systematically alter the 2-ethoxyphenyl (e.g., chloro, nitro derivatives) and 4-methylbenzamido groups (e.g., trifluoromethyl for enhanced lipophilicity) .

- Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to modulate hydrogen bonding .

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.

- Waste disposal : Neutralize acidic/basic byproducts before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.